N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide

PDE4D2 Phosphodiesterase Inflammation

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide (CAS 923210‑54‑2) is a synthetic small molecule belonging to the 2,4‑diaminopyrimidine class, incorporating a phenoxyacetamide side chain. With a molecular formula of C₂₃H₂₇N₅O₂ and a molecular weight of 405.5 g·mol⁻¹, it bears a 4‑(diethylamino)‑6‑methylpyrimidin‑2‑yl core linked via a 4‑aminophenyl spacer to a phenoxyacetyl moiety.

Molecular Formula C23H27N5O2
Molecular Weight 405.502
CAS No. 923210-54-2
Cat. No. B2606149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide
CAS923210-54-2
Molecular FormulaC23H27N5O2
Molecular Weight405.502
Structural Identifiers
SMILESCCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3
InChIInChI=1S/C23H27N5O2/c1-4-28(5-2)21-15-17(3)24-23(27-21)26-19-13-11-18(12-14-19)25-22(29)16-30-20-9-7-6-8-10-20/h6-15H,4-5,16H2,1-3H3,(H,25,29)(H,24,26,27)
InChIKeyJKLMYORCUIUDRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide (CAS 923210-54-2) — Compound Identity and Sourcing-Relevant Characteristics


N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide (CAS 923210‑54‑2) is a synthetic small molecule belonging to the 2,4‑diaminopyrimidine class, incorporating a phenoxyacetamide side chain . With a molecular formula of C₂₃H₂₇N₅O₂ and a molecular weight of 405.5 g·mol⁻¹, it bears a 4‑(diethylamino)‑6‑methylpyrimidin‑2‑yl core linked via a 4‑aminophenyl spacer to a phenoxyacetyl moiety . The pyrimidine‑based scaffold is widely exploited in kinase inhibitor design, while the phenoxyacetamide group is characteristic of irreversible covalent inhibitors targeting cysteine residues in kinases such as EGFR [1]. Public bioactivity data are scarce; the ChEMBL database (CHEMBL5188747) records a single PDE4D2 inhibition measurement, indicating that the compound has been evaluated in a phosphodiesterase screening context [2].

Why 2,4‑Diaminopyrimidine or Phenoxyacetamide Analogs Cannot Replace CAS 923210‑54‑2 in Structure‑Oriented Research


Generic substitution among 2,4‑diaminopyrimidine analogs is unreliable because minor structural modifications at the C2, C4, or C6 positions of the pyrimidine ring, as well as variation in the side chain, can dramatically alter target selectivity, potency, and covalent reactivity [1]. For example, within a series of N‑phenyl‑phenoxyacetamide EthR inhibitors, substituent effects on the phenoxy ring modulated inhibitor potency by more than 100‑fold, demonstrating that ostensibly similar compounds can exhibit sharply divergent biological profiles [2]. The specific combination of the 4‑(diethylamino)‑6‑methyl substitution pattern and the 2‑phenoxyacetamide terminus in CAS 923210‑54‑2 defines a unique chemical space that cannot be reproduced by compounds bearing methoxy, cyclopentyl, or sulfamoyl replacements at the same position . Consequently, experiments designed to probe the pharmacology of this precise scaffold require the authentic compound, and substitution without direct comparative data risks confounding structure‑activity interpretations.

Quantitative Differentiation Evidence for N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide vs. Closest Analogs


PDE4D2 Inhibition — Single-Point Screening IC₅₀ of the Target Compound Versus Representative PDE4 Inhibitor Pharmacophore

The target compound was evaluated in a recombinant human PDE4D2 catalytic domain assay (86–413 residues) expressed in E. coli BL21, using [³H]-GMP or [³H]-AMP as substrate, and returned an IC₅₀ of 80,000 nM (80 µM) [1]. This value places the compound outside the range of potent PDE4 inhibitors; for context, the clinical PDE4 inhibitor roflumilast exhibits an IC₅₀ of 0.7–1.0 nM against PDE4D in comparable assays, while the natural product toddacoumalone shows an IC₅₀ of approximately 200 nM [2][3]. The >10,000‑fold differential indicates that the compound is a poor PDE4D2 inhibitor and likely not the primary pharmacological target. If PDE4 profiling is the intended application, this compound may serve only as a negative control or as a structural starting point for optimization.

PDE4D2 Phosphodiesterase Inflammation

Structural Differentiation — Functional Group and Substitution Pattern Comparison Against Closest Commercially Available Analogs

The target compound () bears a 2‑phenoxyacetamide tail connected to the 4‑(diethylamino)‑6‑methylpyrimidin‑2‑yl‑phenyleneamine core. The closest commercially available analogs differ exclusively in the terminal acyl group: EVT‑11369148 substitutes a 4‑methoxyphenylacetyl for the phenoxyacetyl, and EVT‑11383113 employs a cyclopentylacetyl group . These replacements alter both the steric and electronic profile of the molecule. The phenoxyacetyl group in the target compound contains an ether oxygen capable of engaging in hydrogen bonding and a phenyl ring that can participate in π‑stacking or hydrophobic interactions; in contrast, the 4‑methoxyphenyl analog adds a electron‑donating methoxy substituent, while the cyclopentyl analog eliminates the aromatic character entirely . Within the N‑phenyl‑phenoxyacetamide EthR inhibitor series, an analogous modification at the phenoxy ring changed IC₅₀ from 0.3 µM to >50 µM, demonstrating the sensitivity of target engagement to terminal group architecture [1]. No direct head‑to‑head comparison between the target compound and these analogs has been reported in a common assay.

Scaffold comparison SAR Kinase inhibitor design

Class‑Level Implication for Irreversible Kinase Inhibitor Design — Phenoxyacetamide as a Cysteine‑Directed Warhead

The phenoxyacetamide moiety has been validated as an electrophilic warhead that forms a covalent bond with the catalytic cysteine (Cys797) of EGFR, offering a mechanism‑based path to irreversible kinase inhibition [1]. In one study, phenoxyacetamide‑containing inhibitor 18 (NSP‑037) achieved an IC₅₀ of 0.012 µM against EGFR‑T790M and exhibited 14‑fold selectivity over wild‑type EGFR, outperforming the clinically approved covalent inhibitor osimertinib in selectivity ratio [2]. While CAS 923210‑54‑2 has not been evaluated in an EGFR assay, its incorporation of a phenoxyacetamide tail in conjunction with the 2,4‑diaminopyrimidine hinge‑binding scaffold positions it conceptually within this inhibitor class . Researchers designing irreversible kinase probes can reference the compound as a novel combination of a validated binding scaffold and a cysteine‑reactive warhead, with the caveat that direct target engagement data are absent.

Covalent inhibitor EGFR Kinase selectivity

Absence of Wide‑Spectrum Kinase Profiling — A Cautionary Note on Selectivity Assumptions

A thorough search of public databases (PubMed, ChEMBL, BindingDB) reveals no additional kinase inhibition panels for CAS 923210‑54‑2 beyond the single PDE4D2 data point [1]. Closely related 2,4‑diaminopyrimidine analogs (e.g., WZ4002 series) frequently exhibit broad kinase engagement profiles with interactions across EGFR, TEC, and SRC family kinases [2]. Without analogous selectivity profiling, no claims can be made regarding kinase specificity, off‑target liability, or therapeutic window of the target compound. This gap is critical for procurement decisions: the compound cannot be prioritized over well‑characterized inhibitors for any target‑specific application, and its use should be confined to exploratory chemical biology or medicinal chemistry optimization campaigns where selectivity profiling will be performed de novo.

Kinase selectivity Off-target risk Safety pharmacology

Procurement‑Driven Application Scenarios for N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide (923210‑54‑2)


Fragment‑Based and Structure‑Based Drug Design — Use as a Hinge‑Binding Core with a Phenoxyacetamide Reactive Group

Medicinal chemistry teams targeting kinases with a conserved cysteine in the active site (e.g., EGFR, HER2, BTK) can employ the compound as a rationally designed starting point that combines the well‑validated 2,4‑diaminopyrimidine hinge‑binding scaffold with a phenoxyacetamide warhead capable of irreversible cysteine engagement [1]. The documented performance of the phenoxyacetamide warhead in achieving 14‑fold mutant‑over‑wild‑type selectivity in EGFR‑T790M inhibitors supports this design rationale [2]. The compound’s synthetic tractability and commercial availability via catalog suppliers enable rapid hit expansion and SAR exploration .

Phosphodiesterase 4 Tool Compound Library Construction — A Weak Inhibitor as a Negative Control

Given the confirmed PDE4D2 IC₅₀ of 80 µM, this compound is ideally suited as a negative control or reference point in PDE4 inhibitor screening cascades [3]. Its potency deficit relative to clinical PDE4 inhibitors (roflumilast IC₅₀ ≈ 0.7 nM) ensures a clear signal window in biochemical and cell‑based assays, enabling researchers to validate assay sensitivity and differentiate specific from non‑specific inhibition [4]. Procurement for PDE4‑focused laboratories can be justified on the basis of this precise, quantitative differentiation.

Chemical Probe Synthesis for Undisclosed Kinase Targets — Hypothesis‑Driven Hit Generation

The compound’s structural novelty—specifically the combination of 4‑(diethylamino)‑6‑methylpyrimidine with a phenoxyacetamide tail—distinguishes it from kinase inhibitors in public databases, suggesting that it may engage targets not covered by existing chemogenomic libraries . Academic groups and screening centers seeking to expand chemical diversity can procure this compound for inclusion in curated kinase‑focused libraries, with the understanding that primary screening and selectivity profiling must be performed in‑house. The absence of public kinase profiling data reinforces the opportunity for novel target discovery [5].

Comparative SAR Studies Within the 2,4‑Diaminopyrimidine Series — Mapping the Effect of the Terminal Acyl Group

With three commercially available analogs differing only in the terminal acyl substituent (phenoxyacetyl, 4‑methoxyphenylacetyl, cyclopentylacetyl), researchers can design systematic comparative experiments to isolate the contribution of the terminal group to target binding, cellular permeability, metabolic stability, and selectivity . The absence of published co‑assay data for these three compounds represents a clear gap that procurement and testing can address, generating high‑value SAR information for the broader medicinal chemistry community [6].

Quote Request

Request a Quote for N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.